5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of 5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Acyclic Reagents: Recent methods have efficiently utilized acyclic reagents to achieve high yields.
Industrial production methods often employ microwave-assisted palladium-catalyzed reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: Substitution reactions with different nucleophiles are common, exploiting the activity of groups linked to the ring carbon and nitrogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common reagents used in these reactions include palladium catalysts and microwave irradiation to facilitate the reactions . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent.
Biological Research: The compound has shown promise as a carboxylesterase, translocator protein, and PDE10A inhibitor, as well as a selective kinase inhibitor.
Industrial Applications: Its unique chemical properties make it valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Zaleplon and Indiplon: These compounds are known for their sedative properties.
Ocinaplon: Identified as an anxiolytic agent.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and stability .
Properties
IUPAC Name |
5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c1-12-4-6-13(7-5-12)15-9-17(20(21,22)23)27-18(25-15)10-16(26-27)19(28)24-11-14-3-2-8-29-14/h4-7,9-10,14H,2-3,8,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUDYRXAVTZIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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